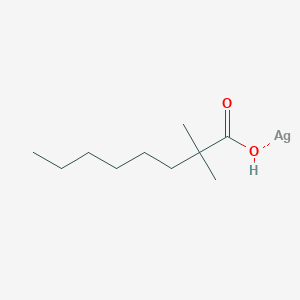
Silverneodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silverneodecanoate is an organometallic compound with the chemical formula C10H19AgO2. It is known for its high solubility in organic solvents and its ability to decompose into metallic silver at relatively low temperatures. This compound is widely used as a precursor in the preparation of electrically conductive silver pastes, which have applications in printed electronics, solar cells, and other advanced technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silverneodecanoate is typically synthesized from silver nitrate (AgNO3) and neodecanoic acid (C10H20O2). The reaction is carried out at room temperature, resulting in the formation of this compound and water as a byproduct .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves dissolving silver nitrate in an organic solvent, followed by the addition of neodecanoic acid. The mixture is stirred until the reaction is complete, and the resulting product is purified through filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Silverneodecanoate undergoes several types of chemical reactions, including:
Decomposition: Upon heating, this compound decomposes to form metallic silver and neodecanoic acid.
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to metallic silver or oxidized to form silver oxide.
Common Reagents and Conditions:
Decomposition: Typically occurs at temperatures below 200°C.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents like hydrazine.
Major Products:
Metallic Silver: Formed during the decomposition of this compound.
Silver Oxide: Formed during oxidation reactions.
Scientific Research Applications
Silverneodecanoate has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of silverneodecanoate involves its decomposition into metallic silver. The metallic silver formed can then exert various effects, such as:
Antimicrobial Activity: Silver ions released from the metallic silver can interact with microbial cell membranes, leading to cell death.
Electrical Conductivity: The metallic silver formed from the decomposition of this compound provides excellent electrical conductivity, making it suitable for use in conductive pastes.
Comparison with Similar Compounds
Silver Acetate (C2H3AgO2): Similar to silverneodecanoate, silver acetate is used as a precursor for silver-based materials but has different solubility and decomposition properties.
Silver Nitrate (AgNO3): A common silver compound used in various applications, including the synthesis of this compound.
Silver Oxide (Ag2O): Formed during the oxidation of this compound and used in various chemical reactions.
Uniqueness: this compound is unique due to its high solubility in organic solvents and its ability to decompose at relatively low temperatures, making it particularly useful in applications requiring low-temperature processing .
Properties
Molecular Formula |
C10H20AgO2 |
|---|---|
Molecular Weight |
280.13 g/mol |
IUPAC Name |
2,2-dimethyloctanoic acid;silver |
InChI |
InChI=1S/C10H20O2.Ag/c1-4-5-6-7-8-10(2,3)9(11)12;/h4-8H2,1-3H3,(H,11,12); |
InChI Key |
BYWWAVKQJYESEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)O.[Ag] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


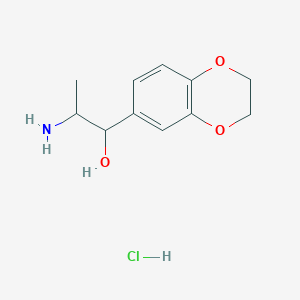
![1-[5-Bromo-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone;hydrochloride](/img/structure/B14796115.png)
![3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B14796119.png)
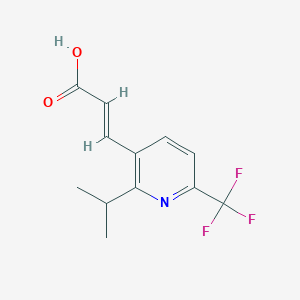
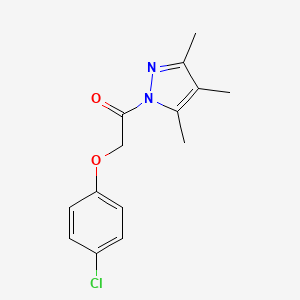
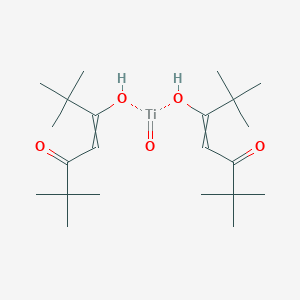


![benzyl N-[1-(2-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B14796170.png)

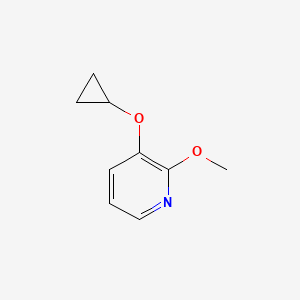
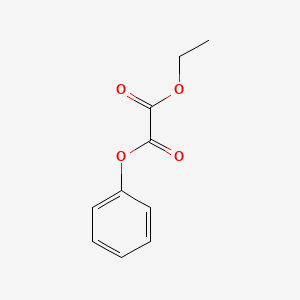
![3-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B14796195.png)
![N-[(1S,2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-[(diphenylphosphino)methyl]propyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14796212.png)
